2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenoxy and pyrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Acylation of the pyrazinyl ring: The tetrahydro-1-pyrazinyl group is acylated using 4-chlorophenoxyacetyl chloride in the presence of a base to form the acylated intermediate.
Coupling of intermediates: The final step involves coupling the bromophenoxy intermediate with the acylated pyrazinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)ETHANOL: A simpler compound with similar bromophenoxy structure.
4-(2-BROMO-4-CHLOROPHENOXY)BUTANOIC ACID: Contains both bromine and chlorine atoms, similar to the target compound.
2-(4-CHLOROPHENOXY)ACETIC ACID: Shares the chlorophenoxy group with the target compound.
Uniqueness
2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE is unique due to its combination of bromophenoxy and chlorophenoxy groups attached to a pyrazinyl ring. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H20BrClN2O4 |
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Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H20BrClN2O4/c21-15-1-5-17(6-2-15)27-13-19(25)23-9-11-24(12-10-23)20(26)14-28-18-7-3-16(22)4-8-18/h1-8H,9-14H2 |
InChI Key |
ZNXAMDPFFGXAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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